molecular formula C18H13NO4 B3717670 methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate

methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate

Cat. No.: B3717670
M. Wt: 307.3 g/mol
InChI Key: KOKYCISONQZCEA-UHFFFAOYSA-N
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Description

Methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate is a chemical compound with the molecular formula C18H13NO4 and a molecular weight of 307.30 g/mol . Its structure features a methyl benzoate group linked to a 1,3-dioxo-1,3-dihydro-2H-inden moiety, which is characteristic of a fused aromatic system with carbonyl groups . This compound is intended for Research Use Only. It is strictly for professional manufacturing, research laboratories, and industrial applications. It is not intended for medical or consumer use, including doctor offices, pharmacies, or veterinary facilities . Please Note: Specific details such as the CAS number, purity specifications, storage conditions, and direct research applications for this compound are not currently available in the sourced data. Researchers are encouraged to conduct their own thorough safety and applicability assessments prior to use.

Properties

IUPAC Name

methyl 4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-23-18(22)11-6-8-12(9-7-11)19-10-15-16(20)13-4-2-3-5-14(13)17(15)21/h2-10,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKYCISONQZCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate typically involves the condensation of 1,3-dioxo-1,3-dihydro-2H-indene-2-carbaldehyde with methyl 4-aminobenzoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The indene moiety can participate in π-π stacking interactions, while the benzoate ester can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Structural Analogues with Modified Indanedione Moieties

Compound Name Molecular Formula Key Structural Differences Biological Activity Reference
Ethyl 4-{[(1,3-dioxo-inden-2-ylidene)(hydroxy)methyl]amino}benzoate C₁₉H₁₅NO₅ Hydroxy group at imine position Not explicitly reported; potential enhanced solubility
Methyl 4-[(1,3-dioxo-1H-inden-2-yl)methyl]benzoate C₁₈H₁₄O₄ Saturated indanedione linkage Anti-tubercular activity
Ethyl 4-(2-cyano-2-(1,3-dioxo-inden-2-ylidene)acetamido)benzoate C₂₀H₁₅N₃O₄ Cyanoacetamide substitution Enzymatic inhibition potential

Key Insights :

  • Saturation of the indanedione moiety (as in ) alters conjugation, affecting electronic properties and biological target interactions.

Benzoate Esters with Varied Substituents

Compound Name Molecular Formula Substituent Profile Notable Activity Reference
Methyl 4-(2-cyanopropan-2-yl)benzoate C₁₂H₁₃NO₂ Cyanopropyl group Anticancer, calcium channel blocking
Methyl 4-(2-bromoacetyl)benzoate C₁₀H₉BrO₃ Bromoacetyl group Enhanced electrophilic reactivity
Methyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate C₁₈H₁₃NO₄ Benzofuran-carbonyl linkage Antimicrobial, material science applications

Key Insights :

  • Electron-withdrawing groups (e.g., bromoacetyl in ) increase electrophilicity, favoring nucleophilic addition reactions.
  • Bulky substituents (e.g., benzofuran in ) may sterically hinder interactions with biological targets but enhance binding specificity.

Compounds with Heterocyclic Replacements

Compound Name Molecular Formula Core Structure Biological Activity Reference
Methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate C₁₈H₁₄N₂O₅ Benzoxazine ring Anticancer (HDAC inhibition)
Methyl 2-[3-(1,3-dioxo-isoindol-2-yl)propanamido]benzoate C₂₀H₁₆N₂O₅ Isoindole-1,3-dione linkage Enzyme inhibition (hypothetical)

Key Insights :

  • Replacement of indanedione with benzoxazine (as in ) introduces nitrogen and oxygen heteroatoms, altering hydrogen-bonding capacity and target selectivity.

Biological Activity

Methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H14O6C_{22}H_{14}O_6 with a molecular weight of approximately 374.353 g/mol. Its structure features a benzoate moiety linked to a dioxo-indene structure, which may contribute to its biological properties. The compound is classified under the category of benzoic acid derivatives, which are known for various pharmacological activities.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzoic acid exhibit antimicrobial activity. This compound was evaluated for its efficacy against several bacterial strains. In vitro tests demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. A study focusing on cytokine production revealed that this compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in cultured human peripheral blood mononuclear cells (PBMCs). The reduction was dose-dependent, with higher concentrations leading to greater inhibition.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were evaluated in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that this compound exhibited significant cytotoxicity with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells. This suggests potential as an anticancer agent.

Case Study 1: Inhibition of IL-15

A recent publication highlighted the role of small molecules in inhibiting interleukin-15 (IL-15), which is implicated in autoimmune disorders. This compound was included in a group of benzoic acid derivatives tested for their ability to inhibit IL-15 activity. The compound demonstrated promising results by reducing IL-15 dependent PBMC proliferation by approximately 50% at a concentration of 10 µM .

Case Study 2: Synergistic Effects with Other Compounds

In combination therapy studies, this compound was tested alongside standard chemotherapeutics. The results indicated that co-treatment enhanced the overall cytotoxic effect on cancer cells compared to single-agent treatments. This synergistic effect could be attributed to its ability to modulate inflammatory pathways that often contribute to tumor resistance.

Q & A

Basic: What are the common synthetic routes for methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate, and how are intermediates characterized?

The compound can be synthesized via condensation reactions between substituted benzaldehyde derivatives and active methylene-containing moieties. For example, phthalic anhydride and p-toluidine derivatives are condensed in ethanol with H₂O₂ to form intermediates, which are then further functionalized . Characterization typically involves 1H-NMR spectroscopy to confirm the presence of key functional groups (e.g., the indenylidene methylamino group) and monitor reaction progress. Recrystallization in acetic acid or DMF/water mixtures is often employed for purification .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Optimization involves systematic adjustments to:

  • Temperature : Elevated temperatures (e.g., reflux in acetic acid) enhance reaction rates but may require monitoring to avoid side reactions .
  • Catalysts : Sodium acetate is frequently used to stabilize intermediates during condensation .
  • Solvent systems : Polar aprotic solvents like DMF improve solubility of aromatic intermediates, while ethanol or acetic acid facilitates proton transfer in acid-catalyzed steps .
  • Energy input : Ultrasound-assisted methods can reduce reaction times by improving mass transfer and molecular interactions .
    Advanced statistical designs (e.g., split-plot experiments) may be adapted from agricultural studies to systematically test variable interactions .

Basic: What spectroscopic and chromatographic methods are used to confirm the compound’s structure and purity?

  • 1H-NMR : Identifies proton environments, such as the indenylidene methyl group (δ ~2.5–3.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm) .
  • HPLC-MS : Detects impurities and confirms molecular weight.
  • Recrystallization analysis : Consistent melting points and single-spot TLC profiles validate purity .

Advanced: How can researchers resolve contradictions in spectroscopic data caused by impurities or tautomerism?

  • Multi-technique validation : Combine NMR, IR, and X-ray crystallography to differentiate tautomeric forms (e.g., keto-enol tautomerism in the indenylidene moiety) .
  • HPLC purification : Isolate impurities for individual characterization.
  • Computational modeling : DFT calculations predict stable tautomers and their spectroscopic signatures, aiding in data interpretation .

Basic: What are the standard protocols for evaluating the compound’s stability under varying storage conditions?

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–12 weeks.
  • Analytical monitoring : Use HPLC to quantify degradation products and identify instability triggers (e.g., hydrolysis of the ester group) .

Advanced: How to design experiments to study the compound’s reactivity in biological systems?

  • In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase or cytochrome P450) using fluorogenic substrates or calorimetry.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities with target proteins.
  • Metabolic profiling : Incubate with liver microsomes to identify phase I/II metabolites via LC-MS .
  • Control strategies : Include randomized blocks in experimental designs to account for batch variability, as seen in environmental studies .

Basic: What are the recommended safety protocols for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced: How can computational methods guide the rational design of derivatives with enhanced bioactivity?

  • QSAR modeling : Correlate structural features (e.g., electron-withdrawing groups on the benzoate ring) with biological activity.
  • Docking simulations : Predict interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity risks early in design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate
Reactant of Route 2
methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.